molecular formula C6H5N3O7S B1273512 4-Amino-3,5-dinitrobenzenesulfonic acid CAS No. 98139-22-1

4-Amino-3,5-dinitrobenzenesulfonic acid

Cat. No.: B1273512
CAS No.: 98139-22-1
M. Wt: 263.19 g/mol
InChI Key: QDVQTSSPAQEFEN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzenesulfonic acid is a nitroaromatic sulfonic acid derivative with the molecular formula C₆H₅N₃O₇S . Its structure features a benzene ring substituted with an amino group (-NH₂), two nitro groups (-NO₂) at the 3- and 5-positions, and a sulfonic acid group (-SO₃H) at the 4-position.

Properties

IUPAC Name

4-amino-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVQTSSPAQEFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393665
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-22-1
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dinitrobenzenesulfonic acid typically involves a multi-step reaction. One common method starts with the nitration of 4-chlorobenzenesulfonic acid using sulfuric acid and potassium nitrate. The resulting product is then subjected to an ammonia treatment to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-Amino-3,5-diaminobenzenesulfonic acid .

Scientific Research Applications

4-Amino-3,5-dinitrobenzenesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dinitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The presence of amino and nitro groups allows it to participate in various biochemical reactions, potentially affecting cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Functional Groups Physical State Primary Applications
This compound C₆H₅N₃O₇S -NH₂, -NO₂ (×2), -SO₃H Not specified Likely synthetic precursor
2,6-Diaminomesitylene-4-sulfonic acid C₉H₁₃N₂O₃S -NH₂ (×2), -CH₃ (×3), -SO₃H Not specified Potential dye/polymer intermediate
Picloram-potassium (insecticide) C₆H₂Cl₃KN₂O₂ -NH₂, -Cl (×3), -COOK Solid (salt) Insecticide
Caffeic acid C₉H₈O₄ -OH (×2), -CH=CH-COOH Yellow crystal Supplements, cosmetics
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ -OH, -OCH₃ (×2), -CHO Powder Radioprotection, cosmetics

Key Observations:

Electron Effects: The nitro and sulfonic acid groups in the target compound create strong electron-withdrawing effects, enhancing acidity compared to methyl-substituted analogs like 2,6-diaminomesitylene-4-sulfonic acid .

Reactivity: The amino group in the target compound allows for diazotization, a reaction critical in azo dye synthesis. This is absent in non-amino analogs like picloram-potassium . Picloram’s pyridine ring and chlorine substituents enhance its stability as an insecticide, unlike the benzene-based nitroaromatics .

Sulfonic Acids: Sulfonic acid derivatives like 2,6-diaminomesitylene-4-sulfonic acid are commonly used in dyes and surfactants due to their water solubility . Natural Derivatives: Caffeic acid and 4-hydroxy-3,5-dimethoxybenzaldehyde are prioritized in food, cosmetics, and medical research for their bioactivity .

Research Findings and Limitations

  • Synthetic Utility: The target compound’s nitro and sulfonic acid groups make it a candidate for further functionalization (e.g., reduction of nitro to amine for pharmaceutical intermediates).
  • Safety and Stability : Nitroaromatics are typically sensitive to heat and shock, necessitating careful handling. This contrasts with stable salts like picloram-potassium, which is formulated for agricultural use .
  • Gaps in Evidence: Detailed physicochemical data (e.g., melting point, solubility) and explicit applications for this compound are lacking, requiring consultation with additional sources beyond the provided evidence.

Biological Activity

4-Amino-3,5-dinitrobenzenesulfonic acid (C₆H₅N₃O₇S) is an organic compound notable for its complex structure, which includes an amino group, two nitro groups, and a sulfonic acid group attached to a benzene ring. Due to its unique chemical properties, it has garnered attention in various fields, particularly in biological research. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

  • Molecular Formula : C₆H₅N₃O₇S
  • Appearance : Bright orange crystalline solid
  • Solubility : Soluble in water

The presence of the amino and nitro groups allows for significant reactivity, particularly in electrophilic reactions with proteins and other biomolecules.

The biological activity of this compound primarily involves its ability to modify proteins through covalent binding to amino acid side chains. Notably, it interacts with lysine residues, leading to alterations in protein structure and function. These modifications can potentially influence various cellular processes and pathways.

Protein Interaction

Research indicates that this compound can modify proteins through electrophilic reactions. This property is significant for:

  • Vaccine Development : Its ability to react with free amino groups on proteins suggests potential applications in creating vaccines by enhancing immunogenicity.
  • Antibacterial Properties : Preliminary studies have hinted at its antibacterial activity, although further research is necessary to confirm these findings.

Study on Protein Modification

A study reported that this compound effectively modified lysine residues in proteins. This modification was shown to alter the protein's functional properties significantly. The implications of this finding are critical for understanding how such compounds can be utilized in therapeutic contexts or vaccine formulations.

Antibacterial Research

Another investigation into the antibacterial properties of similar sulfonamide compounds indicated that they could inhibit bacterial growth by interfering with metabolic pathways. Although specific data on this compound is sparse, the trends observed in related compounds warrant further exploration into its potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeObservations/Findings
Protein ModificationAlters protein structure/function; potential vaccine applications
Antibacterial ActivityPreliminary evidence suggests activity; needs further study
Antifungal ActivitySimilar compounds show efficacy against fungi; potential for exploration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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